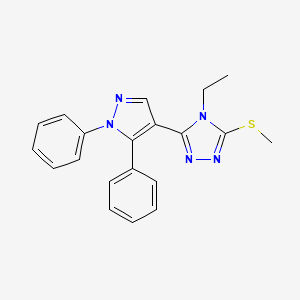

3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole is a complex organic compound belonging to the class of triazoles and pyrazoles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the triazole moiety. One common method involves the reaction of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized under acidic conditions to yield the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Cyclocondensation of Pyrazole and Triazole Derivatives

-

Reagents : Tosylhydrazones, α,β-alkynic bromides, and hydrazines .

-

Mechanism :

-

Conditions : Copper-mediated trifluoromethylation at room temperature in air .

Key Intermediate Formation

For the triazole moiety:

-

Hydrazine monohydrate reacts with triethyl orthoalkylates (e.g., triethyl orthoformate) under reflux to form 1,2,4-triazole intermediates .

Functionalization Reactions

The compound’s methylsulfanyl (-SMe) and ethyl groups enable further derivatization:

Nucleophilic Substitution at the Methylsulfanyl Group

Oxidation of the Methylsulfanyl Group

Multicomponent Reactions

The compound participates in reactions leveraging its pyrazole and triazole motifs:

Cycloaddition with Alkenes/Alkynes

-

Reagents : Electron-deficient alkynes (e.g., 2-bromo-3,3,3-trifluoropropene) .

-

Product : 5-Trifluoromethylpyrazole derivatives via [3 + 2] cycloaddition .

Cross-Coupling Reactions

-

Catalysts : Pd(PPh₃)₄ or CuI.

-

Examples :

Key Reaction Data

Mechanistic Insights

Applications De Recherche Scientifique

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

4-(1,5-Diphenyl-1H-pyrazol-4-yl)-5-ethyl-3-(methylsulfanyl)-4H-1,2,4-triazole

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole

5-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-3-(methylsulfanyl)-4H-1,2,4-triazole

Uniqueness: This compound is unique due to its specific arrangement of substituents and the presence of both pyrazole and triazole rings, which contribute to its distinct chemical and biological properties.

Activité Biologique

The compound 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole is a member of the triazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : C20H19N5S

- Molecular Weight : 361.46 g/mol

- CAS Number : Not specified in the sources

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can range significantly based on structural modifications.

Case Study: Antibacterial Efficacy

In a comparative study of triazole derivatives:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Triazole A | 0.25 | MRSA |

| Triazole B | 0.50 | E. coli |

| Triazole C | 1.00 | P. aeruginosa |

These findings suggest that the structural features of triazoles greatly influence their antibacterial potency .

Antifungal Activity

1,2,4-Triazoles are also recognized for their antifungal properties. The core structure has been pivotal in developing new antifungal agents due to its ability to inhibit fungal growth effectively.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazole ring can enhance antifungal activity. For example:

| Modification | Activity Level |

|---|---|

| Hydroxyl group at C-3 | High |

| Methyl substitution at N-4 | Moderate |

Research has shown that certain derivatives possess broad-spectrum antifungal activity, making them suitable candidates for further development .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests have demonstrated its efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluating the compound's effect on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed promising results:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Test Compound | 17.83 | MDA-MB-231 |

| Cisplatin | 20.00 | MDA-MB-231 |

| Test Compound | 19.73 | MCF-7 |

| Cisplatin | 22.00 | MCF-7 |

The compound showed comparable or superior activity to Cisplatin, a standard chemotherapeutic agent .

Propriétés

IUPAC Name |

3-(1,5-diphenylpyrazol-4-yl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5S/c1-3-24-19(22-23-20(24)26-2)17-14-21-25(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSUJKKOTUVRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.